Bathophenanthroline disulfonic acid

Description

Historical Context and Development

The compound originated from efforts to improve bathophenanthroline's utility in aqueous systems. Initial work by Smith, McCurdy, and Diehl (1952) demonstrated bathophenanthroline's exceptional iron(II) chelation properties, though its limited water solubility necessitated organic solvent extraction. This limitation drove Trinder's 1963 breakthrough using chlorosulfonic acid sulfonation, creating a water-soluble derivative that maintained high metal-binding affinity. Subsequent refinements by Blair and Diehl (1963) established optimized synthesis protocols using fuming sulfuric acid, achieving 97.5% yields through controlled reaction conditions and ion-exchange purification.

The technological imperative stemmed from growing needs in environmental monitoring and clinical chemistry, where analysts required methods avoiding solvent extraction steps. By 1999, BPS found new applications as a core component in Sypro Ruby protein stains, enabling sensitive fluorescence detection in proteomics.

Nomenclature and Chemical Classification

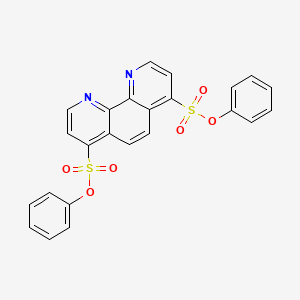

Systematic IUPAC Name :

4,7-Bis(phenylsulfonic acid)-1,10-phenanthroline

Key Identifiers :

- CAS Registry: 28061-20-3 (acid form)

- Disodium salt hydrate: 52746-49-3

- Molecular Formula: C₂₄H₁₆N₂O₆S₂

Structural Classification :

- Heterocyclic aromatic compound (phenanthroline core)

- Di-sulfonated derivative (para positions on phenyl substituents)

- Chelating agent (N,N-bidentate ligand)

The molecule's planar geometry facilitates strong π-π interactions with aromatic systems while the sulfonate groups (-SO₃⁻) confer water solubility up to 100 mg/mL. Table 1 summarizes critical physicochemical properties:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 492.5 g/mol (acid form) | |

| pKa₁/pKa₂ | 2.83/5.20 | |

| λmax (Fe²+ complex) | 535 nm (ε=2.24×10⁴ M⁻¹cm⁻¹) | |

| Water Solubility | 100 mg/mL |

Significance in Analytical Chemistry

BPS revolutionized metal analysis through three key attributes:

- Aqueous Phase Compatibility : Eliminates solvent extraction steps required with non-sulfonated analogs, simplifying workflows in clinical (serum/urine analysis) and environmental (water monitoring) applications.

- Enhanced Sensitivity : Molar absorptivity of 22,400 M⁻¹cm⁻¹ at 535 nm enables detection limits of 0.25-4 ppm Fe²+.

- Selectivity Profile : Preferential binding to Fe²+ over Fe³+ (log β=21.5 vs 14.3) allows redox-specific analyses.

These properties underpin its adoption in ISO standards for water quality testing and EPA methods for industrial effluent monitoring.

Properties

CAS No. |

28061-20-3 |

|---|---|

Molecular Formula |

C24H16N2O6S2 |

Molecular Weight |

492.5 g/mol |

IUPAC Name |

diphenyl 1,10-phenanthroline-4,7-disulfonate |

InChI |

InChI=1S/C24H16N2O6S2/c27-33(28,31-17-7-3-1-4-8-17)21-13-15-25-23-19(21)11-12-20-22(14-16-26-24(20)23)34(29,30)32-18-9-5-2-6-10-18/h1-16H |

InChI Key |

STWJKLMRMTWJEY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)S(=O)(=O)OC5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)S(=O)(=O)OC5=CC=CC=C5 |

Other CAS No. |

28061-20-3 |

Related CAS |

52746-49-3 (di-hydrochloride salt) |

Synonyms |

athophenanthroline disulfonate bathophenanthroline disulfonic acid bathophenanthroline disulfonic acid, disodium salt |

Origin of Product |

United States |

Scientific Research Applications

Applications in Analytical Chemistry

A. Metal Ion Detection

- Iron Detection : Bathophenanthroline disulfonic acid is extensively used as a colorimetric reagent for the determination of ferrous (Fe²⁺) and ferric (Fe³⁺) ions in various samples, including biological fluids and environmental samples. The detection range for Fe²⁺ is typically between 0.25 to 4 ppm, with a maximum absorbance at 535 nm .

- Copper Detection : It can also detect Cu⁺ ions, with a maximum wavelength of 483 nm and a molar absorptivity of 1.23×10⁴ .

B. Complexometric Titrations

This compound is employed in complexometric titrations to determine concentrations of transition metals accurately. It allows the formation of stable complexes that can be quantitatively analyzed .

Applications in Biochemistry

A. Protein Staining

The compound has been used in proteomics for fluorescent detection methods involving ruthenium complexes. For instance, ruthenium II tris(bathophenanthroline disulfonate) has been developed for protein staining in electrophoresis, providing an alternative to traditional staining methods with improved sensitivity and specificity .

B. Cellular Studies

In studies involving cellular iron metabolism, this compound has been used to assess intracellular iron levels and their impact on cellular functions .

Case Studies

Comparison with Similar Compounds

Research Findings and Limitations

- Efficacy in Biological Systems : While effective in vitro, this compound failed to reduce iron levels in Drosophila-parasitoid models, highlighting challenges in crossing biological barriers .

- Interference in Assays : Despite its 535 nm detection window, background absorbance from heme or pigments in tissue samples may necessitate secondary corrections .

Q & A

Q. How is bathophenanthroline disulfonic acid utilized in quantifying Fe²⁺ ions in biological samples?

BPS forms a stable, water-soluble complex with Fe²⁺, enabling spectrophotometric detection at 535–539 nm. The assay involves:

- Sample preparation : Acid digestion (e.g., 10% perchloric acid) to release iron from proteins or tissues .

- Reagent addition : BPS (0.0022 mmol) and ascorbic acid (to reduce Fe³⁺ to Fe²⁺) in a buffered solution (pH 7.0–9.0) .

- Validation : Calibration against iron standards (e.g., Trace-CERT) and interference checks for competing ions (e.g., Cu²⁺) .

- Critical parameters : Optimal pH (neutral to alkaline) and avoidance of light exposure to prevent photodegradation of the BPS-Fe²⁺ complex .

Q. What is the role of BPS in plant iron uptake studies?

BPS is used to quantify Fe³⁺ reduction by plant roots in hydroponic systems. Key steps include:

- Experimental setup : Cucumber roots deprived of Fe for 5 days are incubated with Fe³⁺-chelates (e.g., Fe-EDTA) at varying pH (7.0–9.0) .

- Assay protocol : BPS reacts with reduced Fe²⁺, and absorbance is measured to calculate reduction rates.

- Data interpretation : Statistical analysis (Tukey’s test) identifies pH-dependent differences in reducibility (e.g., higher activity at pH 7.0 vs. 9.0) .

Advanced Research Questions

Q. How does BPS concentration influence the efficiency of Huisgen cycloaddition in glycoprotein synthesis?

BPS acts as a ligand in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for glycoprotein modification. Optimizing BPS concentration is critical:

- Catalytic system : Excess BPS stabilizes Cu(I), preventing protein precipitation and improving reaction yields (e.g., 87% yield with BPS vs. <5% without) .

- Method validation : HPLC and ESI-MS monitor reaction progress. SDS-PAGE confirms glycoprotein size shifts (e.g., +2 kDa after epitope addition) .

- Troubleshooting : Lower BPS concentrations lead to incomplete cycloaddition (e.g., 28% mono-substitution), while CuSO₄/copper wire systems cause protein denaturation .

Q. How can researchers address discrepancies in iron speciation data when using BPS in polymer-containing solutions?

Polymers (e.g., lignosulfonates) may interfere with BPS-Fe²⁺ complexation. Mitigation strategies include:

- Control experiments : Measure Fe²⁺ in polymer-free solutions to establish baseline absorbance .

- Competitive binding tests : Compare BPS with alternative chelators (e.g., ferrozine) to identify polymer-specific interference .

- Method adjustments : Increase BPS concentration or use centrifugal filtration to remove polymer aggregates before analysis .

Q. What criteria should guide the selection of BPS over other chelators in oxidative stress studies?

BPS is preferred for its specificity toward Fe²⁺ and minimal cellular toxicity. Key considerations:

- Chelator comparison : Unlike EDTA (broad-spectrum), BPS avoids disrupting essential metal cofactors (e.g., Zn²⁺ in enzymes) .

- Experimental design : In probiotic studies, BPS inhibits Fenton reactions by sequestering labile iron, allowing isolation of oxidative stress pathways .

- Limitations : BPS does not chelate Fe³⁺; thus, ascorbate must be added to reduce Fe³⁺ in redox-active systems .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.